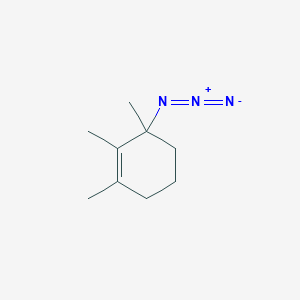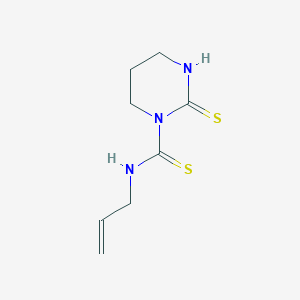
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide is a complex organic compound with a unique structure that includes a sulfanylidenetetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide typically involves the reaction of prop-2-en-1-ylamine with a suitable thiocarbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: This compound has a similar prop-2-en-1-yl group but lacks the sulfanylidenetetrahydropyrimidine ring.
Prop-2-en-1-one based compounds: These compounds share the prop-2-en-1-yl group but differ in their overall structure and reactivity.
Uniqueness
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide is unique due to its combination of a prop-2-en-1-yl group with a sulfanylidenetetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
114141-76-3 |
|---|---|
Molecular Formula |
C8H13N3S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
N-prop-2-enyl-2-sulfanylidene-1,3-diazinane-1-carbothioamide |
InChI |
InChI=1S/C8H13N3S2/c1-2-4-9-7(12)11-6-3-5-10-8(11)13/h2H,1,3-6H2,(H,9,12)(H,10,13) |
InChI Key |
YCVKUNJWGJAISU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)N1CCCNC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
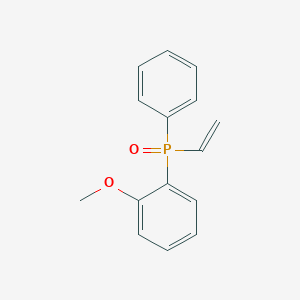
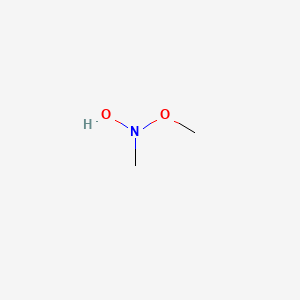

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
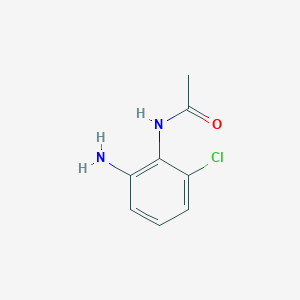
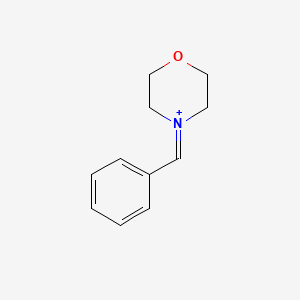
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
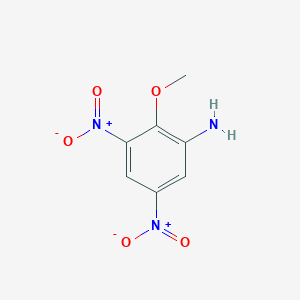
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
